Cas no 1808524-12-0 (6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide)

6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
- 6-chloro-2-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
- 1808524-12-0
- AKOS033742792
- Z2028335812
- EN300-26613978
-
- Inchi: 1S/C15H11ClN4O2S/c1-7-2-4-9-11(6-7)23-15(19-9)20-14(22)10-5-3-8(13(17)21)12(16)18-10/h2-6H,1H3,(H2,17,21)(H,19,20,22)
- InChI Key: GMTMWMOCVYAQLC-UHFFFAOYSA-N
- SMILES: ClC1=C(C(N)=O)C=CC(C(NC2=NC3C=CC(C)=CC=3S2)=O)=N1
Computed Properties
- Exact Mass: 346.0291245g/mol
- Monoisotopic Mass: 346.0291245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126Ų
- XLogP3: 3
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613978-0.05g |
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide |
1808524-12-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide Related Literature
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide
Comprehensive Overview of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide (CAS No. 1808524-12-0)
6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide (CAS No. 1808524-12-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzothiazole derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both pyridine and benzothiazole moieties in its structure enhances its versatility in drug design and material science.
In recent years, the demand for heterocyclic compounds like 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide has surged, driven by advancements in medicinal chemistry and crop protection. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given its ability to interact with biological targets. The compound's CAS No. 1808524-12-0 serves as a critical identifier for regulatory and scientific documentation, ensuring precise communication across global research communities.
The synthesis of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide involves multi-step organic reactions, often requiring high-yield catalysts and green chemistry principles to minimize environmental impact. This aligns with the growing emphasis on sustainable synthesis in the chemical industry. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity, making it a reliable candidate for further development.
From a commercial perspective, CAS No. 1808524-12-0 is often sought after by pharmaceutical intermediates suppliers and research laboratories. Its applications extend to drug discovery pipelines, where it is evaluated for its pharmacokinetic properties and bioavailability. Additionally, its role in agrochemical formulations is being explored, particularly in developing next-generation pesticides with improved efficacy and safety profiles.
The compound's relevance is further highlighted by its inclusion in patent literature and scientific publications, which discuss its mechanistic insights and potential therapeutic benefits. For instance, recent studies have investigated its interaction with protein targets involved in cell signaling pathways, offering clues for precision medicine applications. This makes 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide a promising scaffold for lead optimization in drug development.
In the context of market trends, the compound's niche applications position it as a high-value chemical for custom synthesis and contract manufacturing. Companies specializing in fine chemicals often list it in their portfolios to cater to the evolving needs of biotech and pharma sectors. Its stability under various storage conditions and compatibility with formulation excipients further enhance its commercial viability.
For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide is crucial. Computational tools like molecular docking and QSAR modeling are frequently used to predict its interactions and optimize its properties. These approaches align with the broader shift toward AI-driven drug discovery, where machine learning algorithms accelerate the identification of promising candidates.
In summary, 6-chloro-N2-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2,5-dicarboxamide (CAS No. 1808524-12-0) represents a compelling case study in the intersection of chemical innovation and applied research. Its multifaceted applications, coupled with rigorous scientific validation, underscore its importance in modern chemistry and life sciences. As the industry continues to prioritize targeted therapies and sustainable solutions, this compound is poised to remain a focal point of interdisciplinary research.
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